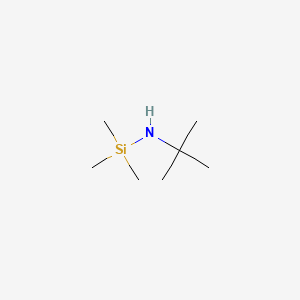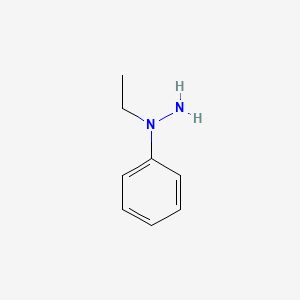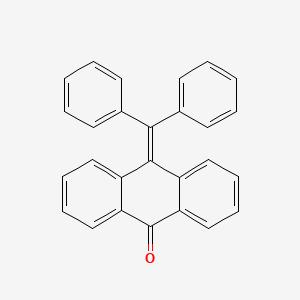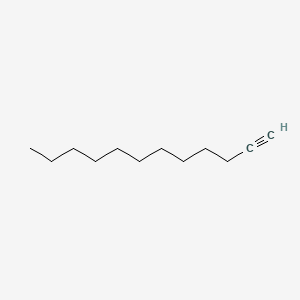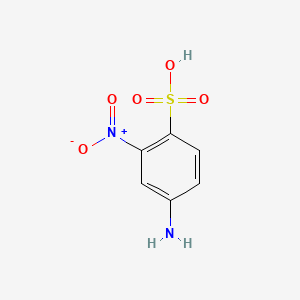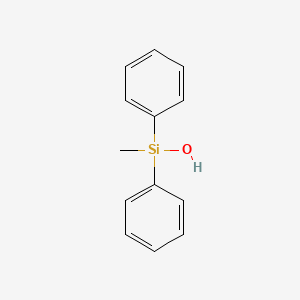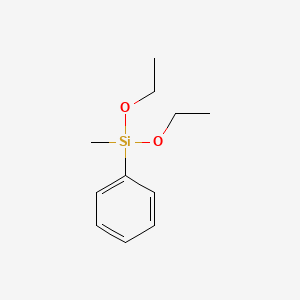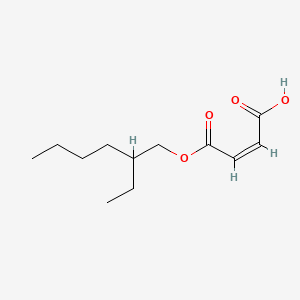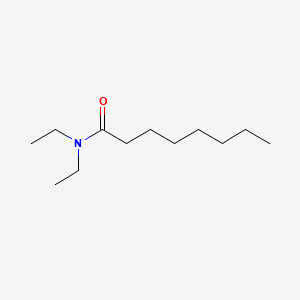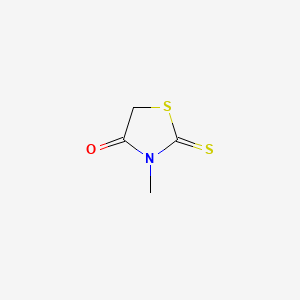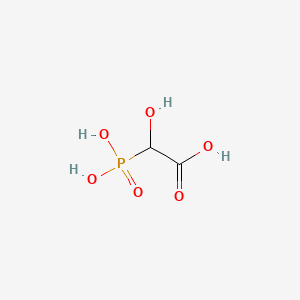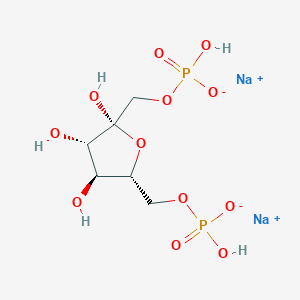
Fructose-1,6-diphosphate disodium salt
Descripción general
Descripción
Fructose-1,6-diphosphate disodium salt (also known as D-fructose 6-phosphate disodium salt) is a chemical compound with the molecular formula C6H11Na2O9P . It is an intermediate in the glycolytic pathway and plays a crucial role in energy metabolism within cells. This compound is an amorphous powder and is soluble in water. Its empirical molecular weight (anhydrous basis) is approximately 304.10 g/mol .
Synthesis Analysis
The synthesis of fructose-1,6-diphosphate disodium salt involves enzymatic reactions within living organisms. It is typically produced through the phosphorylation of fructose-6-phosphate by the enzyme phosphofructokinase . This reaction occurs during glycolysis, a central metabolic pathway that converts glucose into pyruvate, ultimately yielding ATP (adenosine triphosphate) as an energy source .
Aplicaciones Científicas De Investigación
Neuroprotection
Fructose-1,6-diphosphate has been extensively studied for its neuroprotective effects, particularly in treating ischemic damage in tissues like the heart, kidney, liver, and brain. Research by Li Rui-lin (2004) highlighted its potential in offering new therapies for clinical ischemic brain damage (Li Rui-lin, 2004). Furthermore, Farias et al. (1990) demonstrated that it could protect the brain from ischemic-hypoxic injuries in rabbits, suggesting its utility in preventing severe neurological outcomes following such events (Farias, Smith, & Markov, 1990).
Catalysis in Sugar Derivative Synthesis
Liu, Pederson, and Wong (1991) explored the use of fructose 1,6-diphosphate aldolase as a catalyst for synthesizing unusual sugar derivatives, indicating its role in biochemical synthesis processes (Liu, Pederson, & Wong, 1991).
Cardiac Function Improvement
Studies have shown that administering fructose 1,6-diphosphate during early reperfusion significantly improves recovery of contractile function in the postischemic heart. Takeuchi et al. (1998) found that it led to increased glucose uptake and higher phosphocreatine levels during reperfusion, indicating its therapeutic potential in cardiac care (Takeuchi et al., 1998).
Role in Bacterial Metabolism
Zwaig and Lin (1966) demonstrated the role of fructose-1,6-diphosphate in bacterial metabolism, particularly as a feedback inhibitor of glycerol kinase in Escherichia coli, showcasing its importance in microbial biochemistry (Zwaig & Lin, 1966).
Enzymatic Pathway for High-Energy Phosphate Metabolites
Wang et al. (2017) discussed an enzymatic pathway for producing fructose 1,6-diphosphate from starch and pyrophosphate, indicating its role in the biosynthesis of high-energy phosphate metabolites (Wang et al., 2017).
Activation of Lactate Dehydrogenase
Thomas (1975) explored the role of fructose-1,6-diphosphate in activating lactate dehydrogenase from Streptococcus cremoris, providing insights into its biochemical function in metabolic processes (Thomas, 1975).
Propiedades
IUPAC Name |
disodium;[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2/t3-,4-,5+,6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPZKRDHOFHWOK-LDOMYYAMSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)(O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)[O-])O)O)O)OP(=O)(O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na2O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fructose-1,6-diphosphate disodium salt | |
CAS RN |
26177-85-5 | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose 1,6-bis(sodium hydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



